Octadecanamide, N-(3-aminopropyl)-

Description

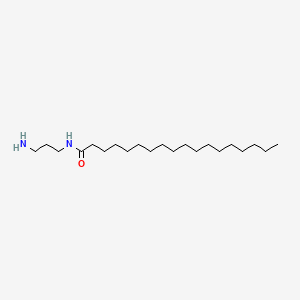

Octadecanamide, N-(3-aminopropyl)- (CAS 42195-41-5) is a long-chain fatty acid amide derivative with the molecular formula C₂₄H₅₁N₃O and a molecular weight of 397.68 g/mol. Structurally, it consists of an 18-carbon stearic acid backbone linked to a 3-aminopropyl group via an amide bond. The compound’s SMILES representation is NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC, and its InChIKey is BRJUKRUKZLOPBX-UHFFFAOYSA-N .

Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 3/2.

- XLogP (hydrophobicity): 7.3, indicating high lipophilicity.

- Rotatable bonds: 23, suggesting significant conformational flexibility .

This compound is structurally tailored for applications in surfactant chemistry, drug delivery, and polymer synthesis due to its amphiphilic nature and reactive primary amine group.

Properties

CAS No. |

35567-30-7 |

|---|---|

Molecular Formula |

C21H44N2O |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

N-(3-aminopropyl)octadecanamide |

InChI |

InChI=1S/C21H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h2-20,22H2,1H3,(H,23,24) |

InChI Key |

YTJWICLLALFBPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)stearamide can be synthesized through the reaction of stearic acid with 3-aminopropylamine. The reaction typically involves the activation of stearic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with 3-aminopropylamine to yield N-(3-Aminopropyl)stearamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)stearamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)stearamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or oxides.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Aminopropyl)stearamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Employed in the preparation of biomaterials and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)stearamide is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and stabilization of emulsions. The amine group can interact with various molecular targets, including proteins and cell membranes, facilitating its use in biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Octadecanamide Derivatives

Key Comparative Insights

Reactivity and Functionalization: The primary amine in Octadecanamide, N-(3-aminopropyl)-, enables covalent conjugation with drugs or polymers, unlike dimethyl or hydroxyethyl derivatives (e.g., Stearamidopropyl dimethylamine) . Acetylated derivatives (e.g., monoacetate salts) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity: Piperazinyl analogs of structurally related compounds (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl} derivatives) exhibit antimalarial activity (IC₅₀: 175–220 nM), outperforming unprotected amides (IC₅₀: 5–15 µM) .

Stearamidopropyl dimethylamine is preferred in cosmetics for its low irritation profile, whereas hydroxyethyl variants (e.g., N-(3-(bis(2-hydroxyethyl)amino)propyl)-) are used in biodegradable formulations .

Physicochemical Properties: Hydrophobicity: The XLogP of 7.3 for Octadecanamide, N-(3-aminopropyl)- is higher than bis(2-hydroxyethyl) derivatives (C₂₅H₅₂N₂O₃; XLogP ~5.2), impacting membrane permeability in drug delivery . Thermal Stability: N,N-dimethyl variants exhibit higher thermal stability (melting point >100°C) compared to primary amine derivatives due to reduced hydrogen bonding .

Research Findings and Data Tables

Table 3: Metal Sorption Capacities of Aminopropyl-Modified Polymers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.